![molecular formula C16H17N5S B2449974 methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide CAS No. 339106-41-1](/img/structure/B2449974.png)
methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide” is a complex organic compound. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of this compound . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrrolidine ring attached to a pyrazolo[3,4-d]pyrimidin-6-yl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
PF-04447943, a PDE9A Inhibitor : A related compound, PF-04447943, demonstrates its role as a novel PDE9A inhibitor, useful in cognitive disorders. It has been found to elevate central cGMP levels in the brain and exhibit procognitive activity in rodent models, confirming its potential for testing in diseases associated with cGMP signaling or cognition impairments (Verhoest et al., 2012).
Synthesis of Chromeno Derivatives : Research on related pyrazolopyrimidine derivatives includes the efficient synthesis of chromeno[4,3-d]pyrazolo[3,4-b]pyridinones, highlighting the versatility of these compounds in synthetic chemistry (Yin & Song, 2022).
Catalytic Action in Synthesis : A study demonstrated the catalytic action of azolium salts in the aroylation of pyrazolo[3,4-d]pyrimidines, furthering the understanding of their synthetic pathways (Miyashita et al., 1990).
Biological and Pharmacological Applications
Antibacterial Properties : Some derivatives of pyrazolo[3,4-d]pyrimidine were evaluated for their antibacterial activities, indicating the potential of these compounds in developing new antibacterial agents (Maqbool et al., 2014).
Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives exhibited significant anticancer and anti-5-lipoxygenase activities, suggesting their use in cancer therapy and inflammation control (Rahmouni et al., 2016).
Radioprotective Activities : Certain pyrazolo[3,4-d]pyrimidines containing amino acid moieties demonstrated promising in vivo radioprotective activity, offering potential applications in radiation therapy (Ghorab et al., 2009).
Eigenschaften
IUPAC Name |
6-methylsulfanyl-1-phenyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5S/c1-22-16-18-14(20-9-5-6-10-20)13-11-17-21(15(13)19-16)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAYHIFMFKNTEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2449893.png)
![3-(4-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2449897.png)
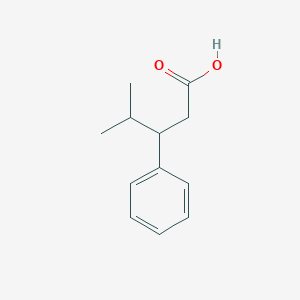
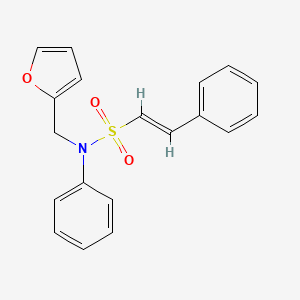
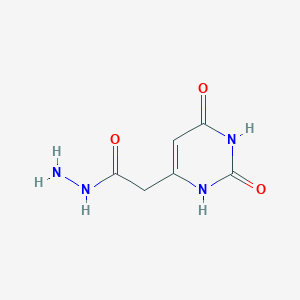
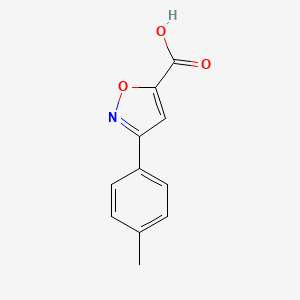
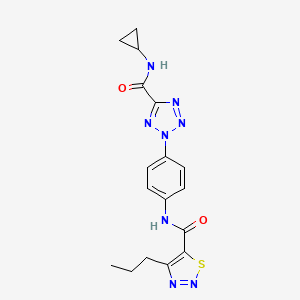
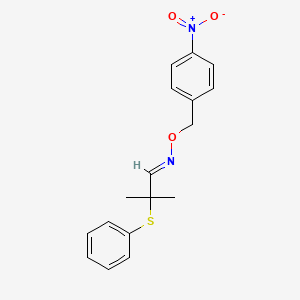
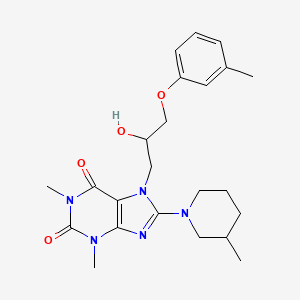
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,4-difluorobenzamide](/img/structure/B2449907.png)
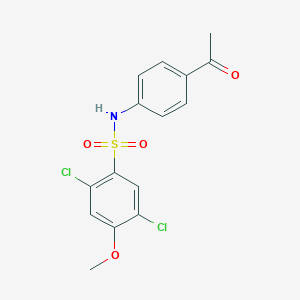
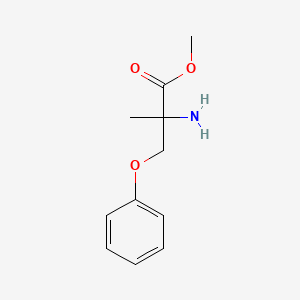

![[(2S,5R)-5-amino-2-methyl-1-piperidinyl][2-[1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methyl-1H-methanone](/img/structure/B2449914.png)